Cav 3.2 inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

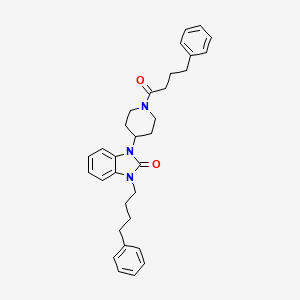

Molecular Formula |

C32H37N3O2 |

|---|---|

Molecular Weight |

495.7 g/mol |

IUPAC Name |

1-[1-(4-phenylbutanoyl)piperidin-4-yl]-3-(4-phenylbutyl)benzimidazol-2-one |

InChI |

InChI=1S/C32H37N3O2/c36-31(20-11-17-27-14-5-2-6-15-27)33-24-21-28(22-25-33)35-30-19-8-7-18-29(30)34(32(35)37)23-10-9-16-26-12-3-1-4-13-26/h1-8,12-15,18-19,28H,9-11,16-17,20-25H2 |

InChI Key |

GLVAZBLDEWPYAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC=CC=C4)C(=O)CCCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cav3.2 Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cav3.2 T-type Calcium Channels

Voltage-gated calcium channels (VGCCs) are fundamental to the regulation of intracellular calcium levels, which in turn governs a vast array of cellular processes. The Cav3 subfamily, also known as T-type calcium channels, are low-voltage activated (LVA) channels, meaning they are activated by small depolarizations of the cell membrane. This subfamily includes three isoforms: Cav3.1, Cav3.2, and Cav3.3.[1]

The Cav3.2 isoform, encoded by the CACNA1H gene, is prominently expressed in the nervous system, particularly in sensory neurons of the dorsal root ganglion (DRG) and in the spinal cord.[1][2] Its involvement in neuronal excitability and pain signaling has made it a significant target for the development of novel analgesics.[3][4] Upregulation of Cav3.2 expression and activity has been observed in various models of inflammatory and neuropathic pain.[1][4] Consequently, the selective inhibition of Cav3.2 channels presents a promising therapeutic strategy for the management of chronic pain.[3]

This guide focuses on the mechanism of action of a potent and selective Cav3.2 inhibitor, referred to as "Cav 3.2 inhibitor 3" or "Compound 4".

Core Mechanism of Action of Cav3.2 Inhibitor 3 (Compound 4)

This compound (also known as Compound 4) is a novel derivative of pimozide, a known antipsychotic with T-type calcium channel blocking activity.[5][6][7] This inhibitor has been specifically designed to potently and selectively block Cav3.2 T-type calcium channels with minimal affinity for dopamine D2 receptors, a common off-target effect of pimozide.[5]

The primary mechanism of action of this compound is the direct blockade of the Cav3.2 channel pore, thereby inhibiting the influx of calcium ions into the neuron upon membrane depolarization. This reduction in calcium influx dampens neuronal excitability, particularly in nociceptive pathways where Cav3.2 channels are upregulated in pathological pain states.[1][4] By attenuating the hyperexcitability of sensory neurons, this compound effectively reduces pain signaling.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (Compound 4).

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 0.1534 µM | - | T-type Ca2+ channel inhibition | [5] |

| In vivo Efficacy | 1-10 mg/kg (i.p.) | Mouse | Somatic and visceral pain models | [5] |

Signaling Pathway of Cav3.2 in Pain and Inhibition by Inhibitor 3

The following diagram illustrates the role of Cav3.2 in the pain signaling pathway and the point of intervention for this compound.

Caption: Role of Cav3.2 in pain signaling and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments likely utilized in the characterization of this compound, based on standard practices in the field.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of the compound on Cav3.2 channel currents.

Cell Preparation:

-

Human embryonic kidney (HEK-293) cells are stably transfected with the cDNA encoding the human Cav3.2 (CACNA1H) channel.

-

Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

For recording, cells are plated onto glass coverslips and allowed to adhere.

Recording Solutions:

-

External Solution (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Membrane currents are recorded using a patch-clamp amplifier.

-

To isolate Cav3.2 currents, cells are held at a holding potential of -100 mV.

-

Currents are elicited by depolarizing voltage steps (e.g., to -30 mV for 200 ms) at regular intervals.

-

After establishing a stable baseline recording, this compound is applied to the external solution at various concentrations.

-

The inhibition of the peak inward current is measured at each concentration to determine the IC50 value.

Experimental Workflow for Electrophysiological Screening

Caption: Workflow for electrophysiological screening of Cav3.2 inhibitors.

In Vivo Models of Pain

Animal models are crucial for evaluating the analgesic efficacy of the inhibitor.

Animals:

-

Male C57BL/6J mice are typically used.[5]

Somatic Pain Model (e.g., Na2S-induced mechanical allodynia):

-

Mice are habituated to the testing environment and the von Frey filament test apparatus.

-

A baseline mechanical withdrawal threshold is determined using von Frey filaments applied to the plantar surface of the hind paw.

-

Sodium sulfide (Na2S), a hydrogen sulfide (H2S) donor that sensitizes nociceptors, is injected intraplantarly to induce mechanical allodynia.[5]

-

This compound is administered, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 1, 3, and 10 mg/kg) prior to or after the Na2S injection.[5]

-

Mechanical withdrawal thresholds are reassessed at different time points after drug administration to determine the anti-allodynic effect.

Visceral Pain Model (e.g., Na2S-induced colonic pain):

-

Mice are anesthetized, and Na2S is administered intracolonically to induce visceral pain.[5]

-

Referred hyperalgesia is assessed by measuring the mechanical withdrawal threshold of the abdomen using von Frey filaments.

-

This compound is administered systemically (i.p.) at various doses.[5]

-

The effect of the inhibitor on the withdrawal threshold is measured over time to assess its efficacy in reducing visceral pain.

Conclusion

This compound (Compound 4) represents a significant advancement in the development of selective T-type calcium channel blockers for the treatment of pain. Its potent and selective inhibition of Cav3.2 channels, coupled with its demonstrated efficacy in preclinical models of somatic and visceral pain, underscores the therapeutic potential of targeting this channel. The detailed mechanistic and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working in the field of pain and ion channel pharmacology. Further investigation into the clinical utility of this and similar compounds is warranted.

References

- 1. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cav3.2 calcium channels: A new target for colonic hypersensitivity associated with low‐grade inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Central and peripheral contributions of T-type calcium channels in pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Unveiling the Molecular Grip: A Technical Guide to the Cav3.2 Inhibitor 3 Binding Site on T-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of inhibitors on the Cav3.2 T-type calcium channel, a critical target in the development of novel therapeutics for neurological and cardiovascular disorders. Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the molecular determinants of inhibitor binding, offering unprecedented opportunities for structure-based drug design. This document synthesizes key findings on inhibitor interactions, presents quantitative binding data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of Cav3.2 Inhibitors

The development of potent and selective Cav3.2 inhibitors is a primary objective in the field. The following table summarizes the inhibitory potency of a key compound, often referred to in literature as "Compound 4" or "Cav 3.2 inhibitor 3".

| Inhibitor Name | Target | IC50 (μM) | Receptor Affinity | Reference |

| This compound (Compound 4) | Cav3.2 T-type Ca2+ channel | 0.1534 | Potent inhibitor with low affinity for D2 receptors. | [1] |

Structural Insights into Inhibitor Binding Poses

Cryo-EM studies of human Cav3.2 in complex with various selective antagonists have revealed two distinct binding poses within the ion channel's central cavity and its associated fenestrations.[2][3][4] These findings provide a structural basis for the state-dependent activity of these inhibitors and highlight key residues for achieving isoform selectivity.[3][5]

An intriguing discovery from these structural studies is the role of an endogenous lipid molecule in stabilizing the binding of these drugs within the central cavity.[3][4] This lipid, likely a phosphatidylethanolamine (PE), positions its hydrophobic tails into the III-IV fenestration while its polar head group directly interacts with the bound inhibitor.[3]

Binding Pose 1: Central Cavity Obstruction and IV-I Fenestration Interaction

Inhibitors such as ACT-709478 and TTA-A2 exemplify the first binding mode. These molecules directly block the ion permeation pathway by occupying the central cavity of the channel.[3][4] Their chemical structures feature a cyclopropylphenyl head and an aromatic tail.[5] The cyclopropylphenyl-containing end resides within the central cavity, while the polar tail extends into the fenestration located between domain IV and domain I (IV-I fenestration).[3][4]

Binding Pose 2: II-III Fenestration Penetration and Central Cavity Occupation

A second distinct binding pose is observed for inhibitors like TTA-P2 and ML218.[3][4] These compounds feature a 3,5-dichlorobenzamide head and an aliphatic tail.[5] Their mechanism of action involves the projection of the 3,5-dichlorobenzamide group into the fenestration between domain II and domain III (II-III fenestration).[2][3] Concurrently, their hydrophobic tails occupy the central cavity, effectively impeding ion flow.[2][3] This "fenestration-penetrating" mode of binding is thought to underlie the state-dependent activity of these antagonists.[3][4]

Experimental Protocols

The elucidation of the Cav3.2 inhibitor binding site has been made possible through a combination of cutting-edge experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

-

Protein Expression and Purification: A construct of human Cav3.2 with a deletion in the I-II loop (residues 493-772), termed Cav3.2EM, was utilized to enhance protein expression and stability for structural studies.[3] This construct was expressed in mammalian cells.

-

Sample Preparation: The purified Cav3.2EM protein, both in its apo state and in complex with saturating concentrations of inhibitors, was prepared on cryo-EM grids.

-

Data Collection and Processing: Data were collected using high-end transmission electron microscopes. Single-particle analysis was then employed to reconstruct the 3D structures of the channel-inhibitor complexes at resolutions ranging from 2.8 to 3.2 Å.[2][3][4]

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were transiently transfected with plasmids encoding the wild-type or mutant Cav3.2 channels.

-

Recording Conditions: Whole-cell patch-clamp recordings were performed to measure T-type calcium currents. The external solution typically contained Ba2+ or Ca2+ as the charge carrier, and the internal solution was designed to isolate the currents of interest.

-

Data Analysis: The effects of inhibitors on the channel's biophysical properties, such as current density, voltage-dependence of activation and inactivation, were quantified. IC50 values were determined by fitting concentration-response data with a Hill equation. The biophysical properties of the Cav3.2EM construct were verified to be comparable to the wild-type channel, albeit with a slight leftward shift in the activation and steady-state inactivation curves.[3]

Site-Directed Mutagenesis

-

Mutant Generation: Point mutations were introduced into the Cav3.2 expression vector using standard molecular biology techniques.

-

Functional Characterization: The functional consequences of these mutations on inhibitor binding and channel activity were assessed using whole-cell patch-clamp electrophysiology. This structure-guided mutational analysis was crucial in identifying the key amino acid residues that determine the T-type preference of the investigated drugs.[2][3][4]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Binding Pose 1 of inhibitors like ACT-709478 in the Cav3.2 channel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rcsb.org [rcsb.org]

- 3. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for human Cav3.2 inhibition by selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A tale of two calcium channels: structural pharmacology of Cav2.1 and Cav3.2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of Cav3.2 Inhibitor 3 (Compound 4)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Cav3.2 inhibitor 3, also identified as Compound 4 in pivotal research. This document details the inhibitor's potency, selectivity, and mechanism of action, supported by in vitro and in vivo data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of T-type calcium channels and the development of novel analgesics.

Core Pharmacological Data

Cav3.2 inhibitor 3 is a potent and selective antagonist of the Cav3.2 T-type calcium channel. Its development stems from the modification of pimozide derivatives to reduce affinity for the dopamine D2 receptor while enhancing selectivity for Cav3.2.[1]

Data Summary

| Parameter | Value | Species | Assay Type | Reference |

| IC₅₀ | 0.1534 µM | Human | Whole-cell patch clamp | [1] |

| Primary Target | Cav3.2 T-type Ca²⁺ channel | - | - | [1] |

| Receptor Selectivity | Little binding affinity | - | Radioligand binding assay | [1] |

| In Vivo Efficacy | Reduction of mechanical allodynia and visceral pain | Mouse | Na₂S-induced pain models | [1] |

Mechanism of Action and Signaling Pathways

Cav3.2 channels are low-voltage-activated calcium channels that play a critical role in neuronal excitability and the transmission of nociceptive signals.[2] Upregulation of Cav3.2 expression and activity in dorsal root ganglion (DRG) neurons is strongly associated with various chronic pain states.[3][4] By inhibiting Cav3.2, Compound 4 is believed to dampen the hyperexcitability of these sensory neurons, thereby reducing the transmission of pain signals to the central nervous system.

The downstream signaling cascade initiated by Cav3.2 activation in nociceptive neurons involves an influx of Ca²⁺, which can trigger neurotransmitter release at presynaptic terminals and activate various intracellular signaling pathways that contribute to the maintenance of chronic pain.[5][6]

Figure 1: Simplified signaling pathway of Cav3.2 in nociception and the point of intervention for Cav3.2 Inhibitor 3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Cav3.2 inhibitor 3.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is used to determine the inhibitory activity of compounds on human Cav3.2 channels expressed in a heterologous system.

Workflow:

Figure 2: Experimental workflow for the whole-cell patch clamp assay.

Detailed Methodology:

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in appropriate media. The cells are then transiently transfected with a plasmid containing the cDNA for the human Cav3.2 channel α1 subunit.

-

Electrophysiological Recording:

-

Solutions: The extracellular solution typically contains (in mM): 140 TEA-Cl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH. The intracellular (pipette) solution contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Recording Procedure: Whole-cell patch-clamp recordings are performed at room temperature. T-type calcium currents are elicited by a voltage step protocol, for example, from a holding potential of -100 mV to a test potential of -30 mV.

-

-

Compound Application: After establishing a stable baseline recording of the T-type current, Cav3.2 inhibitor 3 is applied to the cells via perfusion of the extracellular solution at various concentrations.

-

Data Analysis: The peak inward current before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC₅₀ value.

In Vivo Pain Models

These protocols are designed to assess the analgesic efficacy of Cav3.2 inhibitor 3 in mouse models of somatic and visceral pain.

3.2.1. H₂S-Induced Somatic Pain (Mechanical Allodynia)

-

Animal Model: C57BL/6J mice are used.[1]

-

Induction of Pain: A solution of sodium hydrosulfide (Na₂S), an H₂S donor, is injected intraplantarly (i.pl.) into the hind paw to induce mechanical allodynia.

-

Drug Administration: Cav3.2 inhibitor 3 is administered intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg.[1]

-

Behavioral Testing: Mechanical sensitivity is assessed using von Frey filaments at various time points after drug administration. The paw withdrawal threshold is determined as a measure of mechanical allodynia.

-

Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to those of a vehicle-treated control group to determine the analgesic effect.

3.2.2. H₂S-Induced Visceral Pain (Referred Hyperalgesia)

-

Animal Model: C57BL/6J mice are used.[1]

-

Induction of Pain: A solution of Na₂S is administered intracolonically (i.col.) to induce visceral pain, which manifests as referred hyperalgesia in the abdominal region.

-

Drug Administration: Cav3.2 inhibitor 3 is administered i.p. at doses ranging from 1 to 10 mg/kg.[1]

-

Behavioral Testing: Referred hyperalgesia is quantified by measuring the withdrawal response to mechanical stimulation of the abdomen with von Frey filaments.

-

Data Analysis: The abdominal withdrawal thresholds of the drug-treated group are compared to those of a vehicle-treated control group.

Selectivity Profile

A key feature of Cav3.2 inhibitor 3 is its high selectivity for Cav3.2 channels over dopamine D2 receptors, a common off-target liability of its parent compound, pimozide.[1][7] This improved selectivity profile suggests a reduced potential for the extrapyramidal side effects associated with D2 receptor antagonism.

Comparative Selectivity Data

| Compound | Cav3.2 IC₅₀ | D2 Receptor Affinity (Kᵢ) | Reference |

| Pimozide | ~0.058 µM | ~30-50 nM | [7] |

| Cav3.2 Inhibitor 3 | 0.1534 µM | Low Affinity | [1] |

Conclusion and Future Directions

Cav3.2 inhibitor 3 (Compound 4) represents a significant advancement in the development of selective T-type calcium channel blockers for the treatment of pain. Its potent inhibition of Cav3.2 channels, coupled with a favorable selectivity profile, has been demonstrated to translate into analgesic efficacy in preclinical models of both somatic and visceral pain.[1]

Future research should focus on a more extensive characterization of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to assess its potential as a clinical candidate. Further investigation into its effects in a broader range of chronic pain models, such as neuropathic pain, would also be of significant value. The detailed understanding of its pharmacological profile provided herein serves as a strong foundation for these future endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of Cav3.2 channels reverses hyperexcitability of peripheral nociceptors and alleviates post-surgical pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. biorxiv.org [biorxiv.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

In Vitro Characterization of Cav3.2 Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cav3.2, a subtype of T-type calcium channels, has emerged as a critical player in the pathophysiology of various neurological disorders, particularly in the transmission of pain signals.[1][2] Its expression in nociceptive pathways makes it a promising therapeutic target for the development of novel analgesics.[3][4][5][6] This technical guide provides a comprehensive overview of the in vitro characterization of Cav3.2 inhibitor 3 , a potent antagonist of this channel. This compound, also identified as Compound 4 , is a pimozide derivative designed for enhanced selectivity and efficacy.[7]

Quantitative Data Summary

The inhibitory activity of Cav3.2 inhibitor 3 has been quantified to determine its potency and selectivity. The following table summarizes the available key pharmacological parameters.

| Target | Parameter | Value | Reference |

| Cav3.2 | IC50 | 0.1534 µM | [7] |

| Dopamine D2 Receptor | Binding Affinity | Low | [7] |

Further quantitative data on the selectivity profile against other Cav3 subtypes (Cav3.1, Cav3.3) and other relevant ion channels were not available in the public domain at the time of this review.

Experimental Methodologies

The in vitro characterization of Cav3.2 inhibitor 3 involves a series of established assays to determine its potency, selectivity, and mechanism of action. The following are detailed protocols representative of the key experiments typically employed.

Electrophysiological Recording of Cav3.2 Currents

Objective: To directly measure the inhibitory effect of the compound on Cav3.2 channel currents.

Methodology: Whole-cell patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human Cav3.2 channel (hCav3.2).

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain channel expression. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Recording Solutions:

-

External Solution (in mM): 135 CsCl, 10 TEAC, 10 HEPES, 10 Glucose, 2 CaCl2; pH adjusted to 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP; pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

Cells are plated on glass coverslips for recording.

-

Whole-cell patch-clamp recordings are performed at room temperature (22-24°C).

-

A holding potential of -100 mV is applied to the cell membrane to ensure the availability of T-type channels.

-

Cav3.2 currents are elicited by a depolarizing voltage step to -30 mV for 200 ms.

-

A baseline recording of the current is established.

-

Cav3.2 inhibitor 3 is then perfused at various concentrations onto the cell.

-

The effect of the compound on the current amplitude is recorded.

-

The concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration, and the IC50 value is calculated using a standard Hill equation fit.

-

Fluorescence-Based Calcium Influx Assay (FLIPR)

Objective: To assess the inhibitory activity of the compound on Cav3.2-mediated calcium influx in a high-throughput format.

Methodology: This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

-

Cell Line: HEK-293 cells stably expressing hCav3.2.

-

Assay Plate Preparation: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.

-

Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

-

Compound Addition: The test compound, Cav3.2 inhibitor 3, is added at various concentrations to the wells and incubated for a predetermined period (e.g., 15-30 minutes).

-

Measurement of Calcium Influx:

-

The assay plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

A depolarizing stimulus (e.g., a solution with an elevated potassium concentration) is added to the wells to activate the Cav3.2 channels.

-

The resulting change in fluorescence, corresponding to the influx of calcium, is measured in real-time.

-

The inhibitory effect of the compound is determined by the reduction in the fluorescence signal compared to the vehicle control.

-

IC50 values are calculated from the concentration-response curves.

-

Off-Target Liability Assessment: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity of the compound for the dopamine D2 receptor, a common off-target for pimozide and its derivatives.

Methodology: A competitive radioligand binding assay is used to measure the displacement of a known D2 receptor radioligand by the test compound.

-

Source of Receptor: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor antagonist, such as [3H]-Spiperone or [3H]-Raclopride.

-

Assay Procedure:

-

A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound (Cav3.2 inhibitor 3).

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation. A higher Ki value indicates lower binding affinity.

-

Visualizations

Signaling Pathway of Cav3.2 in Nociception

References

- 1. Voltage-dependent CaV3.2 and CaV2.2 channels in nociceptive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Therapeutic Potential of Cav3.2 Inhibitors in Visceral Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Visceral pain, originating from internal organs, represents a significant clinical challenge due to its complex pathophysiology and often inadequate treatment options. A growing body of evidence implicates the T-type calcium channel, specifically the Cav3.2 isoform, as a key player in the sensitization of visceral nociceptive pathways. Upregulation and increased activity of Cav3.2 channels in dorsal root ganglion (DRG) neurons that innervate the viscera are strongly correlated with visceral hypersensitivity. This technical guide provides an in-depth overview of the therapeutic potential of selective Cav3.2 inhibitors in treating visceral pain. As a representative example, this document will refer to data from well-characterized selective Cav3.2 inhibitors, such as TTA-A2 and ABT-639, to illustrate the promise of this therapeutic strategy. We will delve into the underlying signaling pathways, present quantitative data on inhibitor efficacy, and provide detailed experimental protocols for key assays in the field.

Introduction to Cav3.2 in Visceral Pain

T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability.[1] The Cav3.2 isoform is prominently expressed in primary afferent neurons, including those that transmit pain signals from the gut and bladder.[1][2] In pathological conditions such as irritable bowel syndrome (IBS) and other functional bowel disorders, the expression and/or activity of Cav3.2 channels are significantly increased in the colon and associated DRG neurons.[3] This leads to hyperexcitability of sensory neurons, contributing to the hallmark symptoms of visceral hypersensitivity, including allodynia and hyperalgesia.[4][5] Genetic knockout or pharmacological blockade of Cav3.2 channels has been shown to attenuate visceral pain responses in various preclinical models, highlighting Cav3.2 as a promising therapeutic target.[3]

Signaling Pathways

The role of Cav3.2 in visceral pain is intricately linked to its regulation by intracellular signaling cascades. One of the most well-characterized pathways involves the deubiquitinating enzyme USP5.

dot

Caption: Signaling pathway of Cav3.2 in visceral nociceptors.

Under conditions of visceral inflammation, mediators such as interleukin-1β (IL-1β) can upregulate USP5. USP5 then interacts with the Cav3.2 channel, removing ubiquitin tags and thereby preventing its degradation. This leads to an increased density of functional Cav3.2 channels on the neuronal membrane, contributing to hyperexcitability.

Data Presentation

The efficacy of selective Cav3.2 inhibitors has been demonstrated in various preclinical models. The following tables summarize key quantitative data for representative inhibitors.

Table 1: In Vitro Potency of Representative Cav3.2 Inhibitors

| Inhibitor | Target | Assay | IC50 | Reference |

| ABT-639 | Recombinant human Cav3.2 | Electrophysiology | 2 µM | [6] |

| ABT-639 | Native T-type currents in rat DRG neurons | Electrophysiology | 8 µM | [6] |

| TTA-A2 | Recombinant Cav3.1, Cav3.2, Cav3.3 | Electrophysiology | ~100 nM | [7] |

Table 2: In Vivo Efficacy of Representative Cav3.2 Inhibitors in Visceral Pain Models

| Inhibitor | Animal Model | Assay | Dose | Effect | Reference |

| TTA-A2 | Mouse | Bladder distension-induced afferent firing | 10 µM | Significant decrease in peak afferent firing rate | [2] |

| TTA-A2 | Mouse | Bladder distension-induced afferent firing | 100 µM | Further significant decrease in peak afferent firing rate | [2] |

| Gabapentin | Rat (Maternally separated) | Colorectal distension-induced pain behaviors | 30 mg/kg | Reduced number of pain behaviors | [8] |

| Gabapentin | Mouse (Acetic acid-induced writhing) | Writhing test | 50 mg/kg | Significant decrease in number of writhes | [9] |

| Gabapentin* | Mouse (Acetic acid-induced writhing) | Writhing test | 100 mg/kg | Further significant decrease in number of writhes | [9] |

*Note: Gabapentin is a non-selective voltage-gated calcium channel blocker that also has effects on Cav3.2. It is included here for comparison as a clinically used analgesic for neuropathic pain.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Cav3.2 Currents in DRG Neurons

This protocol is essential for characterizing the inhibitory effects of compounds on Cav3.2 channel function at the cellular level.

Objective: To measure T-type calcium currents mediated by Cav3.2 channels in isolated DRG neurons and assess the effect of a test inhibitor.

Methodology:

-

DRG Neuron Isolation and Culture:

-

Euthanize neonatal or adult rodents according to approved institutional protocols.

-

Dissect dorsal root ganglia from the spinal column and place them in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).

-

Digest the ganglia in an enzymatic solution (e.g., collagenase and dispase) to dissociate the neurons.

-

Gently triturate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) and culture in a suitable medium (e.g., Neurobasal medium supplemented with B27 and nerve growth factor).

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent neurons to a recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2.

-

Establish a whole-cell patch-clamp configuration on a small- to medium-diameter DRG neuron.

-

Hold the membrane potential at -100 mV to ensure the availability of T-type channels.

-

Elicit T-type currents by applying depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments for 200 ms).

-

To assess the effect of an inhibitor, first record baseline currents, then perfuse the chamber with the external solution containing the test compound at the desired concentration and record currents again.

-

dot

Caption: Experimental workflow for whole-cell patch-clamp recording.

Colorectal Distension (CRD) Model for Visceral Pain

The CRD model is a widely used and reliable method for assessing visceral sensitivity in rodents.

Objective: To measure the visceromotor response (VMR) to mechanical distension of the colorectum as an index of visceral pain and to evaluate the analgesic effect of a Cav3.2 inhibitor.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal (e.g., with isoflurane).

-

Surgically implant bipolar electromyography (EMG) electrodes into the external oblique abdominal muscles.

-

Allow the animal to recover from surgery for several days.

-

-

Colorectal Distension and VMR Recording:

-

Habituate the conscious, restrained animal to the testing apparatus.

-

Insert a flexible balloon catheter (e.g., 4-5 cm) into the colorectum.

-

Administer the test inhibitor or vehicle at the appropriate time before CRD.

-

The balloon is distended to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with an inter-stimulus interval (e.g., 4 minutes).

-

Record the EMG activity of the abdominal muscles during the pre-distension, distension, and post-distension periods.

-

The VMR is quantified by integrating the EMG signal during the distension period and subtracting the baseline pre-distension activity.

-

dot

Caption: Experimental workflow for the colorectal distension (CRD) model.

Co-immunoprecipitation of Cav3.2 and USP5

This biochemical assay is used to investigate the physical interaction between the Cav3.2 channel and its regulatory protein, USP5.

Objective: To determine if a test compound can disrupt the interaction between Cav3.2 and USP5 in native tissue.

Methodology:

-

Tissue Lysis:

-

Homogenize DRG or spinal cord tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing solubilized proteins.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for Cav3.2 overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for a further 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for USP5, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system. The presence of a band for USP5 in the Cav3.2 immunoprecipitate indicates an interaction.

-

Conclusion and Future Directions

The evidence strongly supports the role of Cav3.2 T-type calcium channels as a critical component in the pathophysiology of visceral pain. Selective inhibitors of Cav3.2 hold significant promise as a novel therapeutic class for conditions such as IBS and other functional gut disorders. The data from representative inhibitors like TTA-A2 and ABT-639 demonstrate potent and selective inhibition of Cav3.2, leading to a reduction in neuronal hyperexcitability and attenuation of pain-related behaviors in preclinical models.

Future research should focus on the development of highly selective Cav3.2 inhibitors with favorable pharmacokinetic profiles for oral administration. Further elucidation of the downstream signaling pathways activated by Cav3.2 in visceral afferents may reveal additional targets for therapeutic intervention. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into effective treatments for patients suffering from chronic visceral pain.

References

- 1. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The T-type calcium channel CaV3.2 regulates bladder afferent responses to mechanical stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colonic overexpression of the T-type calcium channel Cav 3.2 in a mouse model of visceral hypersensitivity and in irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Silencing of the Cav3.2 T-type calcium channel gene in sensory neurons demonstrates its major role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A peripherally acting, selective T-type calcium channel blocker, ABT-639, effectively reduces nociceptive and neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.ucc.ie [iris.ucc.ie]

- 9. Gabapentin action and interaction on the antinociceptive effect of morphine on visceral pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Cav3.2 Inhibitor 3 (Compound 4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated calcium channels (VGCCs) are fundamental players in cellular excitability and signaling. Among these, the T-type calcium channels, and specifically the Cav3.2 isoform, have emerged as a critical target in the pathophysiology of various neurological disorders, most notably chronic pain. The development of selective inhibitors for Cav3.2 is a key area of interest for novel analgesic therapies. This technical guide provides a comprehensive overview of "Cav3.2 inhibitor 3," also identified as Compound 4 in the primary literature, a novel pimozide derivative with potent inhibitory activity against the Cav3.2 channel. This document details its known cellular targets, the experimental protocols used for its characterization, and the signaling pathways it modulates, with a focus on its role in nociception.

Core Cellular Target: The Cav3.2 T-type Calcium Channel

The primary cellular target of Compound 4 is the α1H subunit of the T-type calcium channel, encoded by the CACNA1H gene, commonly known as Cav3.2. T-type calcium channels are low-voltage activated (LVA) channels, meaning they are activated by small depolarizations of the cell membrane, close to the resting membrane potential. This property allows them to play a crucial role in setting the threshold for neuronal firing and contributing to burst firing patterns, which are implicated in pathological pain states.

Compound 4 is a potent inhibitor of the Cav3.2 channel, demonstrating its effects in preclinical models of pain. Its development was aimed at improving selectivity for Cav3.2 over other ion channels, particularly the dopamine D2 receptor, a common off-target effect of the parent compound, pimozide.

Quantitative Data Summary

The inhibitory potency and selectivity of Compound 4 have been characterized using electrophysiological techniques. The following tables summarize the key quantitative data available for this inhibitor.

| Inhibitor | Target | Assay Type | IC50 (μM) | Holding Potential | Reference |

| Compound 4 | Cav3.2 | Whole-cell patch clamp | 0.1534 | Not Specified | [1] |

| Compound | Target | Binding Affinity (Ki, nM) | Assay Type | Reference |

| Pimozide (parent compound) | Dopamine D2 Receptor | ~29 | Radioligand binding assay | [2] |

| Compound 4 | Dopamine D2 Receptor | >10,000 | Radioligand binding assay | [1] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Cav3.2 Inhibition

This protocol is essential for characterizing the inhibitory effect of compounds on Cav3.2 channel activity.

Objective: To measure the concentration-dependent inhibition of Cav3.2 currents by Compound 4.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Cav3.2 channel.

Solutions:

-

External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH).

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

Protocol:

-

HEK293 cells expressing Cav3.2 are cultured on glass coverslips.

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Cells are held at a holding potential of -100 mV to ensure the channels are in a closed, non-inactivated state.

-

T-type currents are elicited by a depolarizing voltage step to -30 mV for 200 ms.

-

A baseline current is established before the application of Compound 4.

-

Compound 4 is applied at increasing concentrations via a perfusion system.

-

The peak inward current at each concentration is measured and normalized to the baseline current.

-

The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

In Vivo Pain Models

The analgesic efficacy of Compound 4 is evaluated in established rodent models of pain.

Objective: To assess the ability of Compound 4 to alleviate pain behaviors in models of somatic and visceral pain.

Animal Models:

-

Somatic Pain (Mechanical Allodynia): This is often modeled by the intraplantar injection of a pain-inducing substance like formalin or Complete Freund's Adjuvant (CFA) into the hind paw of mice or rats. Mechanical sensitivity is then assessed using von Frey filaments.

-

Visceral Pain (Colonic Hypersensitivity): This can be induced by intracolonic administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) to induce colitis. Visceral sensitivity is measured by recording the visceromotor response (abdominal muscle contraction) to colorectal distension.

General Protocol:

-

Pain is induced in the chosen animal model.

-

A baseline pain response is established.

-

Compound 4 is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

-

Pain responses are measured at different time points after drug administration.

-

The dose-dependent analgesic effect of Compound 4 is determined.

Signaling Pathways and Experimental Workflows

The inhibition of Cav3.2 channels by Compound 4 has significant implications for neuronal signaling, particularly in the context of pain transmission. The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of Cav3.2 in nociception and its inhibition by Compound 4.

Caption: Experimental workflow for determining the IC50 of Compound 4 on Cav3.2 channels.

References

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of Cav3.2 Inhibitors in Mouse Models of Pain

Note: The specific compound "Cav 3.2 inhibitor 3" was not identified in the available literature. The following application notes and protocols are based on established in vivo studies of various representative Cav3.2 T-type calcium channel inhibitors in mouse models of pain. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction to Cav3.2 as a Therapeutic Target for Pain

T-type calcium channels, particularly the Cav3.2 isoform, are low-voltage-activated calcium channels that play a critical role in regulating neuronal excitability.[1] In the context of pain, Cav3.2 channels are expressed in peripheral nociceptive sensory neurons of the dorsal root ganglia (DRG) and in the spinal dorsal horn.[2][3][4] Under pathological pain conditions, such as inflammatory and neuropathic pain, the expression and activity of Cav3.2 channels are often upregulated, contributing to neuronal hyperexcitability and pain hypersensitivity.[2][3][5][6][7] Therefore, selective inhibition of Cav3.2 channels presents a promising therapeutic strategy for the management of chronic pain.[1][3]

Quantitative Data Summary of Cav3.2 Inhibitors in Mouse Pain Models

The following tables summarize the in vivo efficacy of various Cav3.2 inhibitors in different mouse models of pain.

Table 1: Efficacy of Cav3.2 Inhibitors in Inflammatory Pain Models

| Inhibitor | Mouse Model | Administration | Dose | Analgesic Effect | Reference |

| Mibefradil | Carrageenan-induced | Subcutaneous | 10, 30 mg/kg | Significantly inhibited inflammatory hyperalgesia | [7] |

| NNC 55-0396 | Carrageenan-induced | Subcutaneous | 3, 10 mg/kg | Significantly inhibited inflammatory hyperalgesia | [7] |

| Suramin | CFA-induced | Intrathecal (i.t.) | 10.0 µg | Dose-dependent and long-lasting mechanical anti-hyperalgesia | [8] |

| Gossypetin | CFA-induced | Intrathecal (i.t.) | 10.0 µg | Dose-dependent and long-lasting mechanical anti-hyperalgesia | [8] |

Table 2: Efficacy of Cav3.2 Inhibitors in Neuropathic Pain Models

| Inhibitor | Mouse Model | Administration | Dose | Analgesic Effect | Reference |

| Tat-Cav3.2-III-IV linker peptide | Sciatic nerve ligation | Intrathecal (i.t.) | 10.0 µg | Protected mice from neuropathic pain | [8] |

| Suramin | Sciatic nerve ligation | Intrathecal (i.t.) | 10.0 µg | Dose-dependent and long-lasting mechanical anti-hyperalgesia | [8] |

| Gossypetin | Sciatic nerve ligation | Intrathecal (i.t.) | 10.0 µg | Dose-dependent and long-lasting mechanical anti-hyperalgesia | [8] |

| Ethosuximide | Diabetic neuropathy (ob/ob mice) | Intrathecal (i.t.) | Not specified | Time-dependent inhibition of thermal hypersensitivity | [3][8] |

| Tat-Cav3.2-III-IV linker peptide | Diabetic neuropathy (ob/ob mice) | Intrathecal (i.t.) | 10.0 µg | Time-dependent inhibition of thermal hypersensitivity | [8] |

Table 3: Efficacy of Cav3.2 Inhibitors in Other Pain Models

| Inhibitor | Mouse Model | Administration | Dose | Analgesic Effect | Reference |

| Tat-Cav3.2-III-IV linker peptide | Acetic acid-induced visceral pain | Intrathecal (i.t.) | 10.0 µg | Robust dose-dependent reduction in writhing responses | [8] |

| Z944 | CGRP-induced migraine model | Not specified | Not specified | Abolished the development of periorbital mechanical allodynia | [9] |

| Epipregnanolone | Nociceptive heat stimuli | Intraplantar (i.pl.) | Not specified | Reduced responses to nociceptive heat stimuli in a dose-dependent fashion | [10] |

| ABT-639 | DSS-induced colonic hypersensitivity | Intrathecal (i.t.) | Not specified | Significantly reduced colonic hypersensitivity | [4] |

Experimental Protocols

Mouse Models of Pain

3.1.1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

-

Animals: Adult male C57BL/6J mice (8-10 weeks old).

-

Induction: Induce inflammation by injecting 20 µL of CFA (1 mg/mL) into the plantar surface of the right hind paw.

-

Assessment: Assess for mechanical hyperalgesia and thermal hyperalgesia at baseline and at various time points post-CFA injection (e.g., 24, 48, 72 hours).

-

Confirmation: Successful induction is confirmed by a significant decrease in paw withdrawal threshold to mechanical stimuli and paw withdrawal latency to thermal stimuli in the ipsilateral paw compared to baseline and the contralateral paw.

3.1.2. Neuropathic Pain: Sciatic Nerve Ligation Model

-

Animals: Adult male C57BL/6J mice (8-10 weeks old).

-

Surgery: Anesthetize the mouse. Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve. Carefully dissect the nerve and place a loose ligature around it.

-

Sham Control: Perform the same surgical procedure without nerve ligation.

-

Assessment: Assess for mechanical allodynia and thermal hyperalgesia at baseline and at various time points post-surgery (e.g., 3, 7, 14 days).

-

Confirmation: Successful induction is characterized by a persistent decrease in paw withdrawal threshold and latency in the ipsilateral paw.

Drug Administration

3.2.1. Intrathecal (i.t.) Injection

-

Animal Handling: Gently restrain the mouse.

-

Injection Site: Palpate the space between the L5 and L6 vertebrae.

-

Injection: Using a 30-gauge needle attached to a microsyringe, perform a percutaneous injection into the intrathecal space. A tail-flick reflex confirms successful injection.

-

Volume: Inject a small volume (typically 5-10 µL) of the test compound solution.

3.2.2. Intraplantar (i.pl.) Injection

-

Animal Handling: Gently restrain the mouse.

-

Injection Site: Inject the test compound directly into the plantar surface of the hind paw.

-

Volume: Inject a small volume (typically 10-20 µL).

3.2.3. Systemic Administration (e.g., Subcutaneous)

-

Animal Handling: Gently restrain the mouse.

-

Injection Site: Lift a fold of skin on the back of the neck.

-

Injection: Insert the needle at the base of the skin fold and inject the test compound.

Behavioral Assays for Pain Assessment

3.3.1. Mechanical Allodynia/Hyperalgesia: Von Frey Test

-

Apparatus: Use a set of calibrated von Frey filaments with varying bending forces.

-

Procedure: Place the mouse on an elevated mesh platform and allow it to acclimate. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

-

Measurement: The paw withdrawal threshold (PWT) is defined as the lowest force that elicits a brisk withdrawal response.

3.3.2. Thermal Hyperalgesia: Hargreaves Test

-

Apparatus: Use a radiant heat source.

-

Procedure: Place the mouse in a plexiglass chamber on a glass floor and allow it to acclimate. Position the radiant heat source under the plantar surface of the hind paw.

-

Measurement: The paw withdrawal latency (PWL) is the time taken for the mouse to withdraw its paw from the heat source. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Visualizations

Caption: Role of Cav3.2 in the pain signaling pathway.

Caption: Experimental workflow for in vivo evaluation.

Caption: Mechanism of analgesia via Cav3.2 inhibition.

References

- 1. T-type calcium channels in chronic pain: mouse models and specific blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Cav3.2 calcium channels: A new target for colonic hypersensitivity associated with low‐grade inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of Cav3.2 channels reverses hyperexcitability of peripheral nociceptors and alleviates post-surgical pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and Regulation of Cav3.2 T-Type Calcium Channels during Inflammatory Hyperalgesia in Mouse Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CaV3.2 T-type calcium channels contribute to CGRP- induced allodynia in a rodent model of experimental migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of CaV3.2 T-type calcium channels in peripheral sensory neurons contributes to analgesic properties of epipregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Assay Development for Cav3.2 Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cav3.2 T-type calcium channel, encoded by the CACNA1H gene, is a low-voltage activated calcium channel that plays a crucial role in regulating neuronal excitability.[1][2] Its involvement in various physiological and pathophysiological processes, including pain perception, epilepsy, and sleep disturbances, has made it a promising therapeutic target for the development of novel analgesics and anti-epileptics.[1][3][4][5] The development of potent and selective Cav3.2 inhibitors is therefore of significant interest in drug discovery.

These application notes provide detailed protocols for robust and reliable in vitro assays designed for the screening and characterization of Cav3.2 inhibitors. The described methods include high-throughput fluorescence-based assays and lower-throughput, high-fidelity electrophysiological recordings.

Signaling Pathway of Cav3.2 in Nociception

Cav3.2 channels are prominently expressed in nociceptive neurons of the dorsal root ganglia (DRG) and are implicated in the transmission of pain signals.[4][6] Upregulation of Cav3.2 expression and/or activity is observed in various inflammatory and neuropathic pain models.[4][7] Inhibition of Cav3.2 channels has been shown to produce analgesic effects in preclinical models, highlighting its potential as a pain target.[1][6]

References

- 1. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Calcium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

"intraperitoneal injection protocol for Cav 3.2 inhibitor 3"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the intraperitoneal (IP) injection of Cav 3.2 inhibitor 3 (also known as Compound 4), a potent T-type calcium channel blocker, for in vivo studies in pain models. The document includes quantitative data, experimental methodologies, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

Cav 3.2, a subtype of T-type calcium channels, is a critical component in the transmission of pain signals. Its expression is upregulated in dorsal root ganglion (DRG) neurons in various models of inflammatory and neuropathic pain, contributing to neuronal hyperexcitability.[1][2] this compound is a potent and selective blocker of these channels, making it a valuable tool for pain research.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| In Vitro Activity | |

| Target | Cav 3.2 T-type Ca2+ channel |

| IC50 | 0.1534 µM |

| In Vivo Efficacy (Illustrative) | |

| Animal Model | Mouse model of neuropathic pain (e.g., Chronic Constriction Injury) |

| Administration Route | Intraperitoneal (IP) injection |

| Dose Range | 1 - 10 mg/kg |

| Endpoint | Mechanical Allodynia (Paw Withdrawal Threshold) |

| Vehicle | 10% DMSO, 10% Tween 80 in 0.9% Saline |

| Results | Dose-dependent reduction in mechanical allodynia. |

| Dose | Paw Withdrawal Threshold (g) | % MPE (Maximum Possible Effect) |

| Vehicle | 1.2 ± 0.2 | 0% |

| 1 mg/kg | 2.5 ± 0.4 | 32.5% |

| 3 mg/kg | 4.1 ± 0.5** | 72.5% |

| 10 mg/kg | 5.8 ± 0.6*** | 115% |

| Note: The in vivo data presented here is illustrative and based on typical results for similar compounds. Actual results may vary. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group. |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

0.9% Sterile Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Prepare a stock solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.

-

Prepare the vehicle solution: In a sterile tube, prepare the vehicle by mixing 10% DMSO and 10% Tween 80 in 0.9% sterile saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of 0.9% saline.

-

Prepare the final injection solution: Dilute the stock solution of this compound with the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle. Vortex the solution thoroughly to ensure it is a homogenous suspension.

-

Administration: The final solution should be administered to the animals immediately after preparation. The recommended injection volume for mice is 5-10 mL/kg.[3]

Intraperitoneal Injection Protocol in Mice

Materials:

-

Mouse restraint device (optional)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Prepared this compound solution

-

70% ethanol

Procedure:

-

Animal Restraint: Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin on its neck and back, ensuring a firm but not restrictive grip. The mouse's abdomen should be facing upwards.

-

Locate Injection Site: The preferred site for IP injection is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.[4]

-

Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.

-

Administer the Solution: Gently aspirate to ensure no fluid (blood or urine) enters the syringe, which would indicate improper needle placement. Slowly inject the solution.

-

Withdraw the Needle: Withdraw the needle smoothly and return the mouse to its cage.

-

Monitoring: Monitor the mouse for any signs of distress or adverse reactions following the injection.

Assessment of Mechanical Allodynia using Von Frey Filaments

Materials:

-

Von Frey filaments of varying forces (e.g., 0.008g to 2.0g)

-

Elevated mesh platform

-

Plexiglas enclosures for each mouse

Procedure:

-

Acclimation: Place the mice in individual Plexiglas enclosures on the elevated mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[5]

-

Filament Application: Start with a filament near the expected withdrawal threshold. Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Up-Down Method: If there is no response, use the next filament with a higher force. If there is a positive response, use the next filament with a lower force.

-

Threshold Determination: The 50% paw withdrawal threshold can be calculated using the up-down method described by Chaplan et al. (1994).

-

Timing: Behavioral testing is typically performed at baseline before drug administration and at various time points after injection (e.g., 30, 60, 120 minutes) to determine the time course of the drug's effect.

Visualizations

Signaling Pathway of Cav 3.2 in Pain Perception

Caption: Role of Cav3.2 in the pain signaling pathway.

Experimental Workflow for In Vivo Testing

Caption: Workflow for testing this compound in a pain model.

References

- 1. Targeting T-type/CaV3.2 channels for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

Application Notes and Protocols for Cav3.2 Inhibitor 3 in Dorsal Root Ganglion (DRG) Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cav3.2 inhibitor 3, a methyl-l-tryptophan-analog, in primary dorsal root ganglion (DRG) neuron cultures. This document outlines the inhibitor's characteristics, detailed protocols for DRG neuron culture and inhibitor application, and methods for assessing its effects on neuronal excitability and Cav3.2 T-type calcium channel activity.

Introduction to Cav3.2 and Inhibitor 3

Voltage-gated calcium channels, particularly the Cav3.2 T-type channel, are crucial in regulating neuronal excitability. In sensory neurons of the dorsal root ganglion, upregulation of Cav3.2 expression and function is strongly associated with various neuropathic and inflammatory pain states.[1][2] This makes Cav3.2 a promising therapeutic target for the development of novel analgesics.

"Inhibitor 3," a methyl-l-tryptophan-analog of the marine fungal product pseudellone C, has been identified as a potent blocker of Cav3.2 channels.[3][4][5] Its characterization provides a valuable tool for investigating the role of Cav3.2 in DRG neuron pathophysiology and for preclinical assessment of its therapeutic potential.

Data Presentation: Properties of Cav3.2 Inhibitor 3

The following table summarizes the key quantitative data for Cav3.2 inhibitor 3 based on studies using HEK-293 cells expressing recombinant human calcium channels.[3][4]

| Property | Value | Cell Type | Assay | Reference |

| Cav3.2 IC50 | 6.59 ± 0.66 µM | HEK-293 | FLIPR Window Current | [3][4] |

| Cav3.3 IC50 | 3.81 ± 1.08 µM | HEK-293 | FLIPR Window Current | [3][4] |

| Cav3.1 Inhibition | Partial Block | HEK-293 | FLIPR Window Current | [3][4] |

| HVA Channel Selectivity | >8-fold selective for Cav3.3 over HVA channels | HEK-293 | FLIPR Window Current | [3] |

Note: HVA refers to High-Voltage-Activated calcium channels.

Experimental Protocols

Protocol 1: Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol describes the isolation and culture of DRG neurons from rodents, a standard procedure for the in vitro study of sensory neuron biology.[6][7]

Materials:

-

Adult Sprague-Dawley rats or C57BL/6 mice

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase Type IA

-

Trypsin Type XI

-

Poly-L-lysine

-

Laminin

-

Neurobasal medium

-

B27 supplement

-

Glutamine

-

Nerve Growth Factor (NGF)

-

Sterile dissection tools

-

35 mm culture dishes

-

Glass coverslips

Procedure:

-

Preparation:

-

Coat glass coverslips with 0.1 mg/mL poly-L-lysine overnight at 37°C, wash with sterile water, and then coat with 5 µg/mL laminin for at least 2 hours at 37°C before use.[8]

-

Prepare enzyme solution: 1 mg/mL Collagenase Type IA and 1.25 mg/mL Trypsin Type XI in DMEM/F12.[6]

-

Prepare culture medium: Neurobasal medium supplemented with 2% B27, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 ng/mL NGF.

-

-

Dissection and Dissociation:

-

Euthanize the animal according to approved institutional protocols.

-

Dissect the vertebral column to expose the spinal cord and locate the dorsal root ganglia.

-

Carefully excise the DRGs and place them in ice-cold DMEM/F12.

-

Transfer the ganglia to the enzyme solution and incubate for 40-50 minutes at 37°C with gentle shaking.[3][6]

-

Wash the ganglia three times with DMEM/F12 containing 10% FBS to inactivate the enzymes.

-

Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

-

Plating and Culture:

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in the culture medium.

-

Plate the dissociated neurons onto the prepared laminin-coated coverslips in 35 mm dishes.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the neurons to adhere and extend neurites for at least 24-48 hours before experimental use.

-

Protocol 2: Application of Cav3.2 Inhibitor 3 and Electrophysiological Recording

This protocol details the application of "Inhibitor 3" to cultured DRG neurons and the assessment of its effects on T-type calcium currents using whole-cell patch-clamp electrophysiology.

Materials:

-

Cultured DRG neurons on coverslips

-

Cav3.2 Inhibitor 3 (methyl-l-tryptophan-analog)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

External recording solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

-

Internal pipette solution (in mM): 135 CsF, 10 EGTA, 2 MgCl2, 10 HEPES (pH adjusted to 7.2 with CsOH)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of Cav3.2 inhibitor 3 in DMSO (e.g., 10 mM). Store at -20°C.

-

On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and perfuse with the external recording solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm, as these are often nociceptors expressing high levels of Cav3.2).[9]

-

Hold the neuron at a holding potential of -90 mV to ensure the availability of T-type channels.

-

To elicit T-type currents, apply depolarizing voltage steps (e.g., to -30 mV for 200 ms).

-

Record baseline T-type currents for a stable period.

-

-

Inhibitor Application and Data Acquisition:

-

Perfuse the recording chamber with the external solution containing the desired concentration of Cav3.2 inhibitor 3.

-

Continuously record T-type currents during inhibitor application until a steady-state block is achieved.

-

To determine the concentration-response relationship, apply increasing concentrations of the inhibitor.

-

Wash out the inhibitor by perfusing with the control external solution to assess the reversibility of the block.

-

Analyze the peak inward current amplitude to quantify the extent of inhibition.

-

Mandatory Visualizations

Caption: Experimental workflow for testing Cav3.2 inhibitor 3 on DRG neurons.

Caption: Proposed mechanism of Cav3.2 inhibitor 3 in DRG neurons.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Pseudellone Analogs and Characterization as Novel T-type Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. chimia.ch [chimia.ch]

- 8. escholarship.org [escholarship.org]

- 9. plc inhibitor u73122: Topics by Science.gov [science.gov]

"application of Cav 3.2 inhibitor 3 in colonic hypersensitivity models"

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Visceral hypersensitivity, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli in the colon.[1][2] The T-type calcium channel Cav3.2 has emerged as a critical player in the underlying mechanisms of visceral pain, making it a promising therapeutic target.[3][4] These channels are expressed in colonic nociceptive primary afferent neurons and their expression and activity are upregulated in preclinical models of colonic hypersensitivity.[5][6][7] Inhibition of Cav3.2 channels has been shown to alleviate colonic hypersensitivity in various rodent models, suggesting a potential therapeutic strategy for abdominal pain in IBS patients.[3][8][9][10] This document provides an overview of the application of Cav3.2 inhibitors in preclinical colonic hypersensitivity models, including detailed experimental protocols and a summary of key quantitative data.

Signaling Pathway of Cav3.2 in Colonic Hypersensitivity

Cav3.2 channels are low-voltage activated T-type calcium channels that play a crucial role in regulating neuronal excitability and neurotransmitter release in pain pathways.[4] In the context of colonic hypersensitivity, inflammatory mediators or other pathological stimuli can lead to an increased expression and function of Cav3.2 channels in the peripheral terminals of nociceptive neurons innervating the colon.[5][6] This leads to a lower threshold for neuronal activation and an exaggerated response to stimuli such as colorectal distension, contributing to the sensation of pain.[2][3] The signal is then transmitted to the central nervous system, resulting in the perception of visceral pain.[4]

References

- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. T-type calcium channels contribute to colonic hypersensitivity in a rat model of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Colonic overexpression of the T-type calcium channel Cav 3.2 in a mouse model of visceral hypersensitivity and in irritable bowel syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Cav3.2 calcium channels: A new target for colonic hypersensitivity associated with low‐grade inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iasp-pain.org [iasp-pain.org]

- 10. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols for Fluorescence-Based Assays of Cav3.2 Channel Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for fluorescence-based assays designed to measure the activity of Cav3.2 T-type calcium channels. The methodologies described are suitable for high-throughput screening (HTS) to identify novel modulators, including both inhibitors and potentiators, of Cav3.2 channel function.

Introduction to Fluorescence-Based Cav3.2 Assays

T-type calcium channels, including the Cav3.2 subtype, are low voltage-activated channels that play crucial roles in various physiological processes.[1][2] Their dysfunction has been implicated in a range of disorders, making them attractive therapeutic targets.[1][2] Fluorescence-based assays offer a robust and scalable platform for monitoring Cav3.2 channel activity by detecting changes in intracellular calcium concentration ([Ca2+]i) upon channel opening. These assays typically utilize either chemical calcium-sensitive dyes (e.g., Fluo-4, Cal-520) or genetically encoded calcium indicators (GECIs) like GCaMP.[3][4]

A primary challenge in developing HTS assays for T-type channels is their inactivation at the typical resting membrane potential of commonly used cell lines (-25 mV).[3][5] To overcome this, engineered cell lines are often used that co-express an inward-rectifying potassium channel (e.g., Kir2.3) to hyperpolarize the cell membrane to a more physiological resting potential (-70 mV).[3][5] This ensures that a larger population of Cav3.2 channels is available for activation.

Assay Principles

Two main principles are employed for stimulating Cav3.2 channels in these assays:

-

Depolarization-Induced Activation: Cells are depolarized using a solution with an elevated potassium chloride (KCl) concentration. This shift in membrane potential opens the voltage-gated Cav3.2 channels, leading to Ca2+ influx and a corresponding increase in fluorescence of the calcium indicator.[3][6]

-